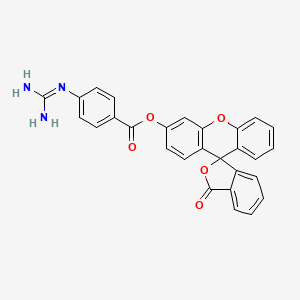
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3'-yl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a benzoic acid moiety, an aminoiminomethyl group, and a spiro linkage connecting an isobenzofuran and xanthene ring system. Such structural features make it a subject of interest in various scientific fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isobenzofuran moiety: This can be achieved through the cyclization of ortho-phthalic acid derivatives under acidic conditions.
Synthesis of the xanthene ring: The xanthene ring can be synthesized via the condensation of resorcinol with phthalic anhydride in the presence of a Lewis acid catalyst.
Spiro linkage formation: The spiro linkage is formed by reacting the isobenzofuran and xanthene intermediates under controlled conditions.
Introduction of the aminoiminomethyl group: This step involves the reaction of the spiro compound with guanidine derivatives under basic conditions.
Esterification: The final step is the esterification of the benzoic acid moiety with the aminoiminomethyl-substituted spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the aminoiminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in cell imaging and tracking studies.
Medicine: Investigated for its potential as a diagnostic agent in medical imaging.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and sensors.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the spiro linkage, which allows for efficient energy transfer and emission. In biological systems, it can bind to cellular components, enabling visualization under fluorescence microscopy. The molecular pathways involved include the excitation of electrons and subsequent emission of light at specific wavelengths.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar structural features but lacking the spiro linkage.
Rhodamine: Another fluorescent dye with a xanthene core but different substituents.
Eosin: A xanthene dye with bromine substituents, used in histology.
Uniqueness
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-oxospiro(isobenzofuran-1(3H),9’-(9H)xanthen)-3’-yl ester is unique due to its spiro linkage, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring high fluorescence intensity and stability.
Propiedades
Número CAS |
97165-32-7 |
|---|---|
Fórmula molecular |
C28H19N3O5 |
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
(3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C28H19N3O5/c29-27(30)31-17-11-9-16(10-12-17)25(32)34-18-13-14-22-24(15-18)35-23-8-4-3-7-21(23)28(22)20-6-2-1-5-19(20)26(33)36-28/h1-15H,(H4,29,30,31) |
Clave InChI |
OVOWMQRABZWWPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=C(C=C5)N=C(N)N)OC6=CC=CC=C36 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=C(C=C5)N=C(N)N)OC6=CC=CC=C36 |
Sinónimos |
3'-(4-guanidinobenzoyloxy)spiro(isobenzofuran-1-(3H),9'-(9H)xanthen)-3-one 3-HFGB 3HFGB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















